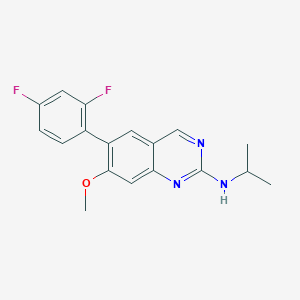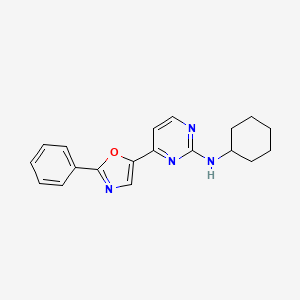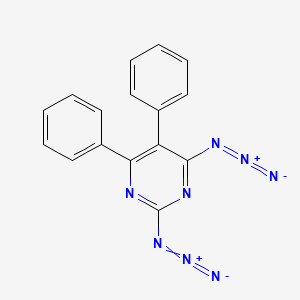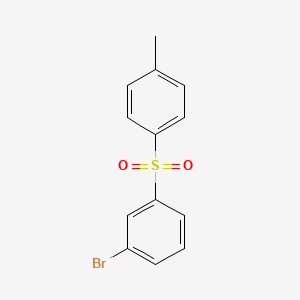
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a 2,4-difluorophenyl group, a methoxy group at the 7th position, and an N-(1-methylethyl) group. It is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the 2,4-Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a suitable fluorinated benzene derivative.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
N-Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other signaling proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it prevents their activity, leading to the modulation of various biological processes.
相似化合物的比较
Similar Compounds
- 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline
- N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinanine
- 6,7-Dimethoxy-3-phenylquinoxaline
Uniqueness
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2,4-difluorophenyl group and the methoxy group at the 7th position differentiates it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
属性
CAS 编号 |
914391-46-1 |
|---|---|
分子式 |
C18H17F2N3O |
分子量 |
329.3 g/mol |
IUPAC 名称 |
6-(2,4-difluorophenyl)-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H17F2N3O/c1-10(2)22-18-21-9-11-6-14(17(24-3)8-16(11)23-18)13-5-4-12(19)7-15(13)20/h4-10H,1-3H3,(H,21,22,23) |
InChI 键 |
ITZVTGRHQFSIPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=C(C=C(C=C3)F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)


![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)


![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)


propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)

